molecular formula C12H9ClN4O2S2 B13722077 2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine

2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine

Cat. No.: B13722077
M. Wt: 340.8 g/mol
InChI Key: ILYFHWNVNBSDMW-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a thienopyrimidine core with a pyrazole moiety, making it a promising candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno[3,2-d]pyrimidine precursors with pyrazole derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chloro group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets such as CDKs. By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. The molecular pathways involved include the modulation of cyclin-CDK complexes and the downstream effects on cell cycle checkpoints .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine is unique due to its combination of a thienopyrimidine core with a pyrazole moiety, which enhances its potential as a multi-target inhibitor. This structural uniqueness contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C12H9ClN4O2S2

Molecular Weight

340.8 g/mol

IUPAC Name

2-chloro-4-(1-cyclopropylsulfonylpyrazol-4-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C12H9ClN4O2S2/c13-12-15-9-3-4-20-11(9)10(16-12)7-5-14-17(6-7)21(18,19)8-1-2-8/h3-6,8H,1-2H2

InChI Key

ILYFHWNVNBSDMW-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2C=C(C=N2)C3=NC(=NC4=C3SC=C4)Cl

Origin of Product

United States

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